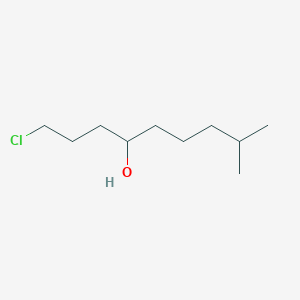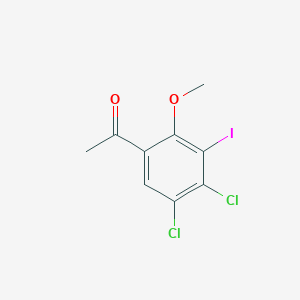
1-CHLORO-8-METHYLNONAN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CHLORO-8-METHYLNONAN-4-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a nonane chain, which is substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-CHLORO-8-METHYLNONAN-4-OL can be synthesized through several methods. One common approach involves the chlorination of 8-methyl-4-nonanol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-CHLORO-8-METHYLNONAN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, hydrogen gas (H₂) with a metal catalyst.
Substitution: NaOH, KCN, under reflux conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Various substituted nonanols.
Scientific Research Applications
1-CHLORO-8-METHYLNONAN-4-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-CHLORO-8-METHYLNONAN-4-OL exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, while the chlorine atom can act as a leaving group in substitution reactions. The molecular targets and pathways involved vary based on the context of use.
Comparison with Similar Compounds
- 1-Chloro-4-nonanol
- 1-Chloro-8-methyl-2-nonanol
- 1-Bromo-8-methyl-4-nonanol
Uniqueness: 1-CHLORO-8-METHYLNONAN-4-OL is unique due to its specific substitution pattern, which influences its reactivity and interactions. The presence of both a chlorine atom and a methyl group on the nonane chain provides distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
54131-61-2 |
|---|---|
Molecular Formula |
C10H21ClO |
Molecular Weight |
192.72 g/mol |
IUPAC Name |
1-chloro-8-methylnonan-4-ol |
InChI |
InChI=1S/C10H21ClO/c1-9(2)5-3-6-10(12)7-4-8-11/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
UCVPXWNVYREMER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(CCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B8764998.png)

![methyl 3-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B8765009.png)



